molecular formula C19H20N4O2S B5678551 N-(tetrahydro-2-furanylmethyl)-N-(3-thienylmethyl)-3-(4H-1,2,4-triazol-4-yl)benzamide

N-(tetrahydro-2-furanylmethyl)-N-(3-thienylmethyl)-3-(4H-1,2,4-triazol-4-yl)benzamide

Cat. No. B5678551
M. Wt: 368.5 g/mol
InChI Key: VMHFYGVZNCVKIG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of compounds with similar complex structures often involves multi-step reactions, utilizing specific reagents and conditions to achieve the desired molecular architecture. For example, a novel and efficient method for synthesizing tetrahydro-2,4-dioxo-1H-benzo[b][1,5]diazepine-3-yl-2-methylpropanamide derivatives, which share structural features with the target compound, has been developed. This process uses an aromatic diamine, Meldrum's acid, and an isocyanide in dichloromethane at ambient temperature, highlighting a catalyst-free approach to constructing complex molecules (Shaabani et al., 2009).

Molecular Structure Analysis

The determination of molecular structure is critical for understanding the physical and chemical behavior of a compound. Advanced techniques such as X-ray crystallography, NMR spectroscopy, and computational studies are commonly employed. For instance, the synthesis and characterization of N-[(9E)-8,10,17-Triazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(17),2,4,6,11(16),12,14-heptaen-9-ylidene] benzamide, which shares structural motifs with the target compound, were achieved, and its structure was elucidated using spectroscopy and X-ray diffractometry, emphasizing the importance of these techniques in molecular structure determination (Odame, Hosten, & Tshentu, 2020).

Chemical Reactions and Properties

The reactivity and chemical properties of a compound are influenced by its functional groups and molecular structure. For example, the synthesis of compounds involving furan and thiophene rings, similar to the target molecule, often includes reactions such as cyclization, condensation, and substitution, which are essential for constructing the heterocyclic core of the molecule. These reactions are pivotal in diversifying the chemical space around the core structure, as seen in the synthesis of various heterocyclic compounds (Patel, H. S. Patel, & Shah, 2015).

properties

IUPAC Name

N-(oxolan-2-ylmethyl)-N-(thiophen-3-ylmethyl)-3-(1,2,4-triazol-4-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O2S/c24-19(16-3-1-4-17(9-16)23-13-20-21-14-23)22(10-15-6-8-26-12-15)11-18-5-2-7-25-18/h1,3-4,6,8-9,12-14,18H,2,5,7,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMHFYGVZNCVKIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CN(CC2=CSC=C2)C(=O)C3=CC(=CC=C3)N4C=NN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(tetrahydro-2-furanylmethyl)-N-(3-thienylmethyl)-3-(4H-1,2,4-triazol-4-yl)benzamide

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